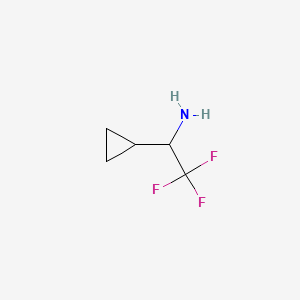
(2-Méthylsulfanylpyridin-3-yl)-(2,3,4,5-tétrahydro-1-benzazépine-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a complex organic compound that combines a pyridine ring with a benzazepine structure
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is investigated for its potential therapeutic effects. It may have applications in treating neurological disorders due to its interaction with specific receptors in the brain.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone typically involves multi-step organic reactions
-
Step 1: Synthesis of 2-Methylsulfanylpyridine
Reagents: 2-chloropyridine, methylthiol
Conditions: The reaction is carried out under reflux in the presence of a base such as sodium hydride or potassium carbonate.
Product: 2-Methylsulfanylpyridine
-
Step 2: Formation of the Benzazepine Ring
Reagents: 2-Methylsulfanylpyridine, 1,2,3,4-tetrahydroisoquinoline
Conditions: The reaction is typically conducted in the presence of a strong acid catalyst like hydrochloric acid or sulfuric acid.
Product: (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Mild to moderate temperatures, typically in an organic solvent like dichloromethane.
-
Reduction: : The carbonyl group in the benzazepine ring can be reduced to form an alcohol.
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Low temperatures, typically in an inert atmosphere.
-
Substitution: : The methylsulfanyl group can undergo nucleophilic substitution reactions.
Reagents: Various nucleophiles such as amines or thiols
Conditions: Often requires a base and elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyridine derivatives
Mécanisme D'action
The mechanism of action of (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to neurotransmitter receptors, affecting signal transduction in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1H-benzazepin-1-yl)methanone
- (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1H-benzazepin-1-yl)methanol
Uniqueness
What sets (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone apart from similar compounds is its specific combination of a pyridine ring with a benzazepine structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-16-14(9-6-11-18-16)17(20)19-12-5-4-8-13-7-2-3-10-15(13)19/h2-3,6-7,9-11H,4-5,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXMAWPVBDYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)
![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)



![6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B2510810.png)
![1-[3-(azepane-1-sulfonyl)-4-methylphenyl]-3-(1-cyclohexyl-1H-pyrazol-3-yl)urea](/img/structure/B2510813.png)

![N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethyl)benzamide](/img/structure/B2510815.png)
![2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510817.png)
![N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2510818.png)
